MES hydrate (2-(N-morpholino)ethanesulfonic acid monohydrate, CAS 145224-94-8) is a zwitterionic Good's buffer characterized by a pKa of 6.15 at 20 °C and an effective buffering range of pH 5.5 to 6.7 [1]. As a highly water-soluble aliphatic aminosulfonic acid, it exhibits minimal UV absorbance and negligible cell membrane permeability . In procurement contexts, MES hydrate is primarily sourced for biopharmaceutical manufacturing, protein crystallography, and metalloenzyme assays where strict pH control in mildly acidic environments is required without the introduction of coordinating ligands [2].
Substituting MES hydrate with MES anhydrous or MES sodium salt introduces significant process variability. MES anhydrous is hygroscopic; it absorbs unpredictable amounts of ambient moisture during storage and handling, leading to weighing errors and inconsistent molarities in critical buffer stocks . Conversely, utilizing only MES sodium salt requires downward pH titration with strong acids like HCl, which generates extraneous chloride ions (e.g., NaCl) in situ [1]. These unintended salts alter the solution's ionic strength and conductivity, which can disrupt ion-exchange chromatography, inhibit sensitive enzymes, and alter protein crystallization kinetics [2]. Furthermore, substituting MES with other in-class buffers like Bis-Tris at pH 6.0 fails in metal-dependent applications because Bis-Tris strongly chelates transition metals, whereas MES remains non-coordinating [3].
Accurate buffer preparation requires precise mass-to-molarity conversion. MES hydrate contains exactly one water molecule per MES molecule (MW 213.25 g/mol), providing a stable, defined stoichiometric mass that resists further moisture uptake under standard storage conditions. In contrast, MES anhydrous (MW 195.24 g/mol) is hygroscopic and can absorb variable amounts of atmospheric water, leading to weight fluctuations if not stored in strictly desiccated environments. When preparing a 1.0 M stock solution, this variable water mass in the anhydrous form results in a lower-than-calculated actual molarity, directly impacting the buffering capacity and reproducibility of bioprocessing formulations.
| Evidence Dimension | Stoichiometric stability and molarity variance |
| Target Compound Data | MES hydrate: Defined MW (213.25 g/mol) with stable 1:1 water content, yielding exact target molarity. |
| Comparator Or Baseline | MES anhydrous: Variable MW due to hygroscopic moisture uptake, yielding <1.0 M actual concentration for a nominal 1.0 M preparation. |
| Quantified Difference | Eliminates weighing errors associated with variable moisture absorption. |
| Conditions | Standard laboratory weighing and ambient storage. |
Procuring the hydrate form ensures batch-to-batch molarity consistency, which is critical for standardized biopharmaceutical manufacturing and crystallization screens.
For applications requiring low conductivity, the choice of starting material dictates the final ionic composition. MES hydrate is the free acid form; dissolving it yields an acidic solution (pH ~2.5-4.0) that can be titrated upward with NaOH to the target pH (e.g., 6.0), producing only the necessary amount of sodium ions . If MES sodium salt is used as the sole starting material, it yields an alkaline solution that must be titrated downward with HCl. Adjusting a 0.1 M MES sodium solution to pH 6.0 generates approximately 50 mM of extraneous NaCl [1]. This unintended increase in ionic strength significantly alters conductivity, which can compromise the binding efficiency of proteins in cation-exchange chromatography [2].
| Evidence Dimension | Extraneous salt generation during pH 6.0 adjustment |
| Target Compound Data | MES hydrate + NaOH: 0 mM extraneous chloride ions. |
| Comparator Or Baseline | MES sodium salt + HCl: ~50 mM extraneous chloride ions (NaCl). |
| Quantified Difference | 100% reduction in unwanted chloride ions, strictly controlling ionic strength. |
| Conditions | Preparation of 0.1 M MES buffer at pH 6.0. |
Avoiding extraneous salts is essential for procurement in downstream bioprocessing, specifically for maintaining low conductivity in ion-exchange chromatography.
When studying metal-dependent proteins or formulating metal-enriched media at pH ~6.0, the buffer must not compete for metal ions. MES hydrate exhibits negligible binding affinity for most divalent cations, including Cu2+ and Ca2+, and only weak affinity for Zn2+ [1]. In contrast, Bis-Tris, another common buffer in this pH range, acts as a strong chelator. Isothermal titration calorimetry (ITC) studies demonstrate that Bis-Tris strongly complexes with Zn2+ and Cu2+, significantly altering the free metal concentration and artificially shifting the measured thermodynamic parameters of metal-protein binding [2]. Using MES hydrate prevents this buffer-metal competition, ensuring that the measured binding constants reflect true protein affinities [3].
| Evidence Dimension | Metal ion (Cu2+/Zn2+) binding affinity |
| Target Compound Data | MES: Negligible to very weak metal complexation. |
| Comparator Or Baseline | Bis-Tris: Strong complexation with divalent transition metals. |
| Quantified Difference | MES maintains the intended free metal concentration, whereas Bis-Tris acts as a competitive chelator. |
| Conditions | Thermodynamic binding assays (e.g., ITC) at pH 6.0-6.1. |
Procuring MES hydrate over Bis-Tris is mandatory for metalloprotein assays and metal-supplemented cell culture media to prevent artificial metal depletion.
Because structural biology screens require precise, reproducible molarities and specific ionic strengths, MES hydrate is the preferred starting material. Its defined water content ensures exact buffer concentrations, and titrating the free acid avoids the introduction of disruptive chloride ions that can alter crystal lattice formation .
In downstream bioprocessing, CEX often operates at mildly acidic pH (5.5-6.5) to ensure proteins are positively charged. MES hydrate allows formulators to hit the exact pH target using NaOH without generating background NaCl, thereby maintaining the low conductivity required for maximum dynamic binding capacity.
For thermodynamic studies of metal-binding proteins (such as zinc-finger proteins or copper-dependent enzymes), MES hydrate provides a non-coordinating environment at pH 6.0. This prevents the buffer from acting as a competitive chelator, a common failure point when using alternatives like Bis-Tris [1].
MES hydrate is extensively used in Murashige and Skoog (MS) media for plant models like Arabidopsis. It stably maintains the required pH of 5.7-5.8 without complexing essential micronutrient metals, ensuring consistent growth phenotypes and preventing heavy metal precipitation[2].
Irritant